[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate
Description
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate: is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a phenylcarbamate group
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S2/c25-20(22-15-6-2-1-3-7-15)28-13-14-10-11-19(17(12-14)24(26)27)30-21-23-16-8-4-5-9-18(16)29-21/h1-12H,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLPWZMXIUITGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Nitration of Phenyl Ring:
Coupling Reaction: The benzothiazole moiety is then coupled with the nitrated phenyl ring through a sulfanyl linkage.
Carbamate Formation: Finally, the phenylcarbamate group is introduced by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modifying their activity. The benzothiazole moiety is known for its ability to bind to various biological targets.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
[4-(1,3-benzothiazol-2-ylsulfanyl)phenyl]methyl N-phenylcarbamate: Lacks the nitro group, which may affect its reactivity and applications.
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-aminophenyl]methyl N-phenylcarbamate:
Uniqueness
- The presence of both the benzothiazole and nitrophenyl groups in [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.
Biological Activity
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula: C₁₉H₁₄N₃O₄S
- Molar Mass: 366.36 g/mol
- CAS Number: 338393-83-2
The biological activity of [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate is primarily attributed to its ability to interact with various biological targets. The benzothiazole moiety can act as a bioisostere for carboxylic acids and amines, allowing it to bind effectively to enzymes or receptors involved in disease processes.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives possess antimicrobial activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Target Organisms |
|---|---|---|---|
| Compound A | 10.7 | 21.4 | E. coli, S. aureus |
| Compound B | 15.0 | 30.0 | C. albicans |
| [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future studies.
Anticancer Activity
Benzothiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
A recent study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations.
Research Findings
Recent publications have highlighted the promising biological activities of benzothiazole-based compounds:
- Antifungal Activity: A study demonstrated that related benzothiazole compounds exhibited potent antifungal activity against several pathogenic fungi, suggesting potential applications in treating fungal infections .
- Enzyme Inhibition Studies: Research has focused on the inhibition of key enzymes such as succinate dehydrogenase (SDH), which is crucial for fungal metabolism. Compounds were designed to target this enzyme effectively, showing significant inhibition rates .
Q & A
Q. What synthetic methodologies are suitable for preparing [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate?
The synthesis of carbamate derivatives often involves coupling reactions between isocyanates and alcohols/phenols. For example, phenyl isocyanate reacts with α-terpineol in chloroform with HCl catalysis to form carbamates . For the target compound, introducing the benzothiazole-sulfanyl group may require sequential steps:
Thiolation : Reacting 3-nitrophenyl derivatives with 2-mercaptobenzothiazole under basic conditions.
Carbamate formation : Treating the resulting thiolated intermediate with phenyl isocyanate in a polar aprotic solvent (e.g., DMF) with a base catalyst (e.g., triethylamine).
Key considerations include steric hindrance from the nitro group and the need for inert atmospheres to avoid side reactions.
Q. How can researchers determine the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:
- Crystallization : Use solvent diffusion (e.g., chloroform/ethanol mixtures) to grow high-quality crystals .
- Data collection : Employ a synchrotron or laboratory X-ray source (Mo/Kα radiation).
- Refinement : Use SHELXL for small-molecule refinement, accounting for disordered atoms (e.g., cyclohexene rings in carbamates may show split occupancies) . Tools like ORTEP-3 visualize thermal ellipsoids and hydrogen bonding networks .
Q. What spectroscopic techniques validate its structural integrity?
- NMR : and NMR identify functional groups (e.g., carbamate carbonyl at ~155 ppm in ) and regiochemistry of substitution .
- MS : High-resolution Q-TOF-MS confirms molecular weight (e.g., [M+H] for CHNOS: calc. 434.03, obs. 434.05) .
- IR : Stretching bands for C=O (carbamate, ~1700 cm) and NO (~1520 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase). The benzothiazole and carbamate moieties may interact with hydrophobic pockets or catalytic zinc ions .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
- Pharmacophore mapping : Identify critical features (e.g., nitro group as a hydrogen bond acceptor) using PharmaGist or MOE .
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies may arise from dynamic effects (e.g., solution vs. solid-state conformers). Strategies include:
- Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence of split signals at elevated temps) .
- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with crystallographic coordinates to identify steric/electronic biases .
- PXRD : Verify bulk crystallinity matches SC-XRD data .
Q. What experimental designs optimize reaction yields for derivatives?
A factorial design (e.g., Taguchi method) can screen variables:
| Factor | Levels Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, THF, AcCN | DMF (polar aprotic) |
| Temperature | 25°C, 50°C, 80°C | 50°C |
| Catalyst | EtN, DBU, none | EtN (1.2 eq) |
| Response surface methodology (RSM) then refines conditions, maximizing yield while minimizing nitro group reduction side reactions . |
Q. How to analyze its stability under oxidative conditions?
- Forced degradation : Expose to 3% HO or KMnO in buffered solutions (pH 1–13) at 40°C for 24 hrs. Monitor via HPLC:
- Degradants : Likely include sulfoxide (m/z +16) and nitro-reduction products (m/z -30) .
- Kinetics : Pseudo-first-order rate constants (k) quantify susceptibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
